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8-Bromo-2-methyl-
[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1268454

Compound Name:

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-2-methyl-
triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the
fused N-heterocycle family. This chemical scaffold is of significant interest in medicinal and
agricultural chemistry. The triazolo[1,5-a]pyridine core is a key pharmacophore found in
molecules exhibiting a range of biological activities, including kinase inhibition for cancer
therapy. The bromine substituent at the 8-position provides a versatile handle for further
chemical modifications, such as cross-coupling reactions, making it a valuable building block in
drug discovery and the development of novel agrochemicals. This guide provides a summary of
its known physicochemical properties and detailed experimental protocols for their
determination.

Core Physicochemical Properties

Quantitative experimental data for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is limited in
publicly available literature. The following table summarizes the core identification and
molecular properties. For context, melting points of closely related isomers are provided but
should not be attributed to this specific compound.
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Property Value Source
IUPAC Name 8-bromo-2-methyl-[1][2] )
[3]triazolo[1,5-a]pyridine

CAS Number 7169-96-2 [41[5]
Molecular Formula C7HeBrNs [41[5]
Molecular Weight 212.05 g/mol [4115]
Appearance Data not available -
Melting Point Data not available -

Boiling Point Data not available -

Aqueous Solubility

Data not available

pKa

Data not available

logP (Octanol/Water)

Data not available

MDL Number

MFCD11044703

[5]

Melting Point (Isomer)

154.5-155 °C (for 6-Bromo-2-

methyl isomer)

Melting Point (Analogue)

152-157 °C (for 8-Bromo

analogue)

Experimental Protocols

While specific experimental data for the title compound is scarce, the following sections detail

standard, widely accepted methodologies for determining the key physicochemical properties

of heterocyclic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. It is determined as a

temperature range from the point of first liquid formation to complete liquefaction.[7]

Methodology:
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o Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[8]
The open end of a glass capillary tube is pressed into the powder. The tube is then tapped
gently or dropped through a long glass tube to pack the solid into the sealed end to a height
of 2-3 mm.[9][10]

o Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.
[°]

e Measurement:
o The packed capillary tube is inserted into the heating block of the apparatus.[10]

o For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to find an
approximate melting range.[9]

o Asecond, fresh sample is then used for a precise measurement. The apparatus is heated
at a medium rate to about 20 °C below the approximate melting point.[10]

o The heating rate is then slowed significantly to 1-2 °C per minute to allow for thermal
equilibrium.[9]

o Data Recording: The temperature at which the first droplet of liquid appears is recorded as
the start of the range. The temperature at which the last crystal melts is recorded as the end
of the range. For a pure compound, this range is typically sharp (0.5-1.0 °C).

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, which is
crucial for predicting a drug's absorption and distribution.[11][12]

Methodology:

o Sample Preparation: An excess amount of the solid compound is added to a known volume
of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[1]
[11] This ensures that a saturated solution is formed.

o Equilibration: The vials are placed in a shaker or thermomixer and agitated at a constant
temperature (e.g., 25 °C) for a prolonged period (typically 24 hours or more) to ensure
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equilibrium is reached between the dissolved and undissolved solid.[1][12]

Phase Separation: After equilibration, the suspension is filtered through a low-binding filter
(e.g., 0.45 um) or centrifuged at high speed to separate the undissolved solid from the
saturated aqueous solution.[2][3]

Quantification: The concentration of the compound in the clear filtrate or supernatant is
determined using a suitable analytical method. High-Performance Liquid Chromatography
(HPLC) with UV-Vis detection is commonly employed.[2]

Analysis: A calibration curve is generated using standard solutions of the compound at
known concentrations. The concentration of the saturated solution is then calculated from
this curve, representing the aqueous solubility of the compound under the specified
conditions.[3]

Lipophilicity (logP) Determination (RP-HPLC Method)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient

(logP), is a critical parameter for predicting a drug's membrane permeability and

pharmacokinetic profile.[13][14] While the shake-flask method can be used, Reverse-Phase
HPLC (RP-HPLC) offers higher throughput.[13][15] The method is based on the correlation
between a compound's retention time on a nonpolar stationary phase and its known logP

value.[13]

Methodology:

System Setup: An RP-HPLC system with a C18 or similar nonpolar column is used.[15] The
mobile phase is typically a buffered aqueous solution mixed with an organic modifier like
methanol or acetonitrile.[15]

Calibration: A set of standard compounds with well-established, literature-reported logP
values is selected.[13] Each standard is injected into the HPLC system, and its retention time
(t_R) is recorded.

Standard Curve Generation: The capacity factor (k) for each standard is calculated. The
logarithm of the capacity factor (log k) is then plotted against the known logP value for each
standard, generating a linear calibration curve.[13]
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e Sample Analysis: The test compound (8-Bromo-2-methyl-triazolo[1,5-a]pyridine) is dissolved
and injected into the same HPLC system under identical conditions. Its retention time is
measured.

 logP Calculation: The capacity factor for the test compound is calculated from its retention
time. This value is then substituted into the linear equation of the standard curve to
determine the experimental logP of the compound.[13]

Visualized Workflow: Synthesis of the Triazolo[1,5-
a]pyridine Scaffold

The following diagram illustrates a general and modern workflow for the synthesis of the[1][2]
[3]triazolo[1,5-a]pyridine core, based on a microwave-assisted, catalyst-free reaction. This
approach is valued for its efficiency and good yields.[16]
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Reactant Preparation

Combine Enaminonitrile (1.0 eq)

and Benzohydrazide (2.0 eq)
in a microwave vial

Step 1

Microwave—As‘:'isted Reaction

Add dry toluene as solvent

Seal vial and heat under
microwave irradiation (e.g., 140 °C)

Monitor reaction completion
via TLC

Step 4

Product Isolatign & Purification

Cool reaction mixture
to room temperature

Step 5

\ 4

Directly load mixture onto
silica gel column

Step 6
\

Purify via column chromatography

Step 7

erization

Obtain pure Triazolo[1,5-a]pyridine
product

Confirm structure and purity
(NMR, MS, HPLC)

Click to download full resolution via product page

Caption: General workflow for microwave-assisted synthesis of Triazolo[1,5-a]pyridines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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